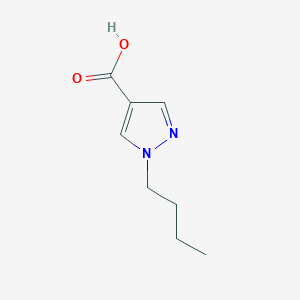
1-Butyl-1h-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a butyl group at the nitrogen atom and a carboxylic acid group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by alkylation and carboxylation reactions. For instance, the reaction of 1,3-diketones with butylhydrazine can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazole compounds.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Substituted pyrazoles with different alkyl or aryl groups.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-1H-pyrazole-4-carboxylic acid
- 1-Propyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-butylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
MBIUCJBODNXVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(C=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



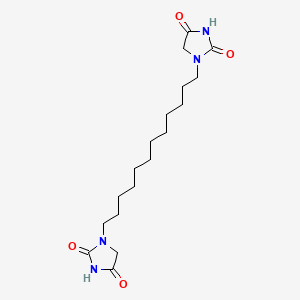
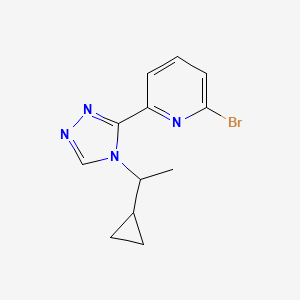

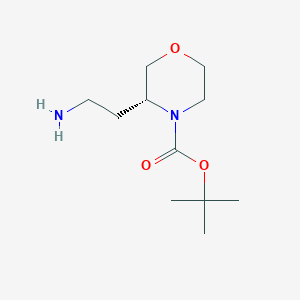

![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)

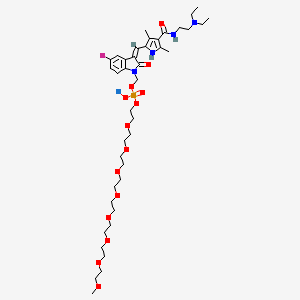

![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)


